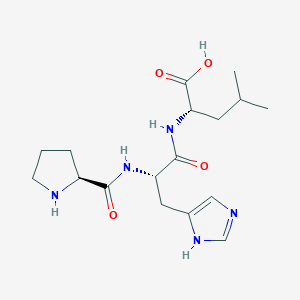

H-Pro-his-leu-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4/c1-10(2)6-14(17(25)26)22-16(24)13(7-11-8-18-9-20-11)21-15(23)12-4-3-5-19-12/h8-10,12-14,19H,3-7H2,1-2H3,(H,18,20)(H,21,23)(H,22,24)(H,25,26)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STASJMBVVHNWCG-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characterization and Synthetic Methodology of H-Pro-His-Leu-OH

This guide provides an in-depth technical characterization of the tripeptide H-Pro-His-Leu-OH (PHL) . It is designed for researchers utilizing this molecule as a reference standard in Angiotensin-Converting Enzyme (ACE) kinetics, a bioactive hydrolysate marker, or a substrate in peptide synthesis optimization.

Executive Technical Profile

H-Pro-His-Leu-OH is a bioactive tripeptide often identified in protein hydrolysates (e.g., from walnut, soybean, or egg white) and studied for its interaction with the Renin-Angiotensin System (RAS). Structurally, it combines the conformational rigidity of Proline (N-terminus), the pH-sensitive imidazole functionality of Histidine, and the hydrophobic aliphatic chain of Leucine (C-terminus).

Chemical Identity & Constants

| Property | Value / Description |

| Sequence | Pro-His-Leu (P-H-L) |

| Formula | C₁₇H₂₇N₅O₄ |

| Molecular Weight | 365.43 g/mol (Average) |

| Monoisotopic Mass | 365.2063 Da |

| Theoretical pI | ~7.5 (Calculated based on pKa values of 6.0 and 9.0) |

| Charge at pH 7.0 | Neutral (Zwitterionic form) |

| Solubility | High in H₂O; Moderate in MeOH; Insoluble in Et₂O. |

| Appearance | White to off-white lyophilized powder (TFA salt typical).[1] |

Molecular Ionization Logic

Understanding the charge state is critical for purification (HPLC) and solubility.

-

pH < 2.0: Species is +2 (Pro-NH₂⁺, His-ImH⁺, Leu-COOH).

-

pH ~4.0: Species is +1 (Pro-NH₂⁺, His-ImH⁺, Leu-COO⁻).

-

pH ~7.5 (pI): Species is 0 (Pro-NH₂⁺, His-Im⁰, Leu-COO⁻).

-

pH > 10.0: Species is -1 (Pro-NH, His-Im⁰, Leu-COO⁻).

Solid-Phase Peptide Synthesis (SPPS) Protocol

Methodology: Fmoc/tBu Chemistry Scale: 0.1 mmol (Standard Research Scale) Resin: Wang Resin (Pre-loaded with Fmoc-Leu-OH to prevent racemization during loading).

The Self-Validating Workflow

This protocol incorporates specific checkpoints to ensure high purity, addressing the specific challenge of Proline (a secondary amine) detection.

Figure 1: SPPS Cycle for Pro-His-Leu. Note the critical QC checkpoint.

Step-by-Step Procedure

-

Resin Preparation:

-

Weigh 0.1 mmol of Fmoc-Leu-Wang resin (loading ~0.6 mmol/g).

-

Swell in DCM (Dichloromethane) for 20 min, then DMF (Dimethylformamide) for 20 min.

-

-

Fmoc Deprotection:

-

Coupling Cycle 1 (Histidine):

-

Reagents: Fmoc-His(Trt)-OH (0.5 mmol), HBTU (0.5 mmol), DIEA (1.0 mmol) in DMF.

-

Time: 45–60 minutes.

-

Validation (Kaiser Test): Take a few resin beads. Add Ninhydrin reagents. Blue = Positive (Free amines present, coupling needed). Colorless/Yellow = Negative (Coupling complete). Note: Since we just deprotected Leu, we expect a positive test before coupling and negative after.

-

-

Coupling Cycle 2 (Proline):

-

Reagents: Fmoc-Pro-OH (0.5 mmol), HBTU, DIEA.

-

Time: 45–60 minutes.

-

Validation (CRITICAL): After coupling Proline, the N-terminus is a secondary amine . The standard Kaiser test may yield false negatives.

-

Expert Action: Use the Chloranil Test or Isatin Test to verify deprotection of Proline in the next step.

-

-

Final Cleavage & Side-Chain Deprotection:

-

Reagent Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Rationale: TIS (Triisopropylsilane) acts as a scavenger for the Trityl (Trt) cation released from Histidine. Without TIS, the Trt cation can re-attach to the imidazole ring irreversibly.

-

Incubate for 2–3 hours. Precipitate in cold Diethyl Ether.

-

Analytical Validation (HPLC & MS)

Reverse-Phase HPLC Method

Due to the hydrophobicity of Leucine contrasting with the polarity of Pro/His, a standard C18 gradient is effective.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water (Ion-pairing agent for His) |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm (Peptide bond) and 280 nm (His side chain - weak) |

Mass Spectrometry (ESI-MS)[5]

-

Expected Signal: [M+H]⁺ = 366.4 m/z.

-

Fragmentation Pattern:

-

y-ions: Breakage at amide bonds retaining C-terminus. Look for y₂ (His-Leu) and y₁ (Leu).

-

b-ions: Breakage retaining N-terminus. Look for b₂ (Pro-His).

-

Figure 2: Predicted ESI-MS fragmentation logic for structural confirmation.

Biological Context & Stability[6][7]

ACE Inhibition Potential

While H-Pro-His-Leu-OH is not the classic synthetic substrate (Hippuryl-His-Leu), it acts as a competitive inhibitor or a substrate analogue.

-

Mechanism: The C-terminal His-Leu motif is the primary recognition site for ACE (Angiotensin-Converting Enzyme).

-

Structure-Activity Relationship (SAR): The N-terminal Proline confers resistance to non-specific aminopeptidases, enhancing stability in plasma compared to linear aliphatic tripeptides.

Storage & Handling[8]

-

Hygroscopicity: High. The TFA salt form is hygroscopic.

-

Storage: Lyophilized powder at -20°C. Desiccate before opening to prevent condensation, which can cause hydrolysis or aggregation.

-

Solution Stability: Stable in acidic pH (0.1% acetic acid) at 4°C for <1 week. Avoid neutral pH storage for extended periods due to potential racemization of Histidine or diketopiperazine formation (though less likely with Pro at N-term, Pro-His sequences can cyclize).

References

-

PubChem. "Compound Summary: Pro-His-Leu." National Library of Medicine. [Link]

-

Wu, J., et al. "Structural requirements of peptide inhibitors of angiotensin I-converting enzyme." Journal of Agricultural and Food Chemistry. (Contextual grounding for Pro-His-Leu ACE activity). [Link]

Sources

Biological Role of Pro-His-Leu (PHL) Tripeptide: Mechanisms, Sources, and Therapeutic Potential

The following technical guide details the biological role, mechanism of action, and experimental characterization of the Pro-His-Leu (PHL) tripeptide.

Executive Summary

The Pro-His-Leu (PHL) tripeptide is a bioactive oligopeptide primarily identified as a cryptic fragment released during the enzymatic hydrolysis of milk proteins, specifically

Structural & Physicochemical Characterization

Molecular Architecture

PHL is a linear tripeptide composed of L-Proline, L-Histidine, and L-Leucine.[1] Its bioactivity is dictated by the specific arrangement of these residues, known as the Structure-Activity Relationship (SAR) .

| Property | Specification | Functional Relevance |

| Sequence | Pro-His-Leu (P-H-L) | N-terminal Pro protects against degradation; C-terminal Leu targets hydrophobic pockets.[1] |

| Molecular Weight | ~395.45 Da | Low MW facilitates paracellular transport across the intestinal epithelium.[1] |

| Isoelectric Point (pI) | ~7.6 | Cationic at physiological pH, aiding interaction with anionic enzyme sites. |

| Hydrophobicity | Moderate | Pro and Leu contribute hydrophobicity, essential for crossing lipid bilayers. |

Origin and Release

PHL is encoded within the primary sequence of bovine

-

Enzymatic Release: It is liberated via hydrolysis using proteases such as Lactobacillus delbrueckii subsp.[1][2] bulgaricus proteases, trypsin, or chymotrypsin.[2]

-

Bioavailability: The N-terminal Proline prevents rapid degradation by Dipeptidyl Peptidase-IV (DPP-IV), significantly increasing its plasma half-life compared to non-proline peptides.[1]

Mechanisms of Action[3]

Angiotensin-Converting Enzyme (ACE) Inhibition

The primary pharmacological target of PHL is ACE, a zinc-metallopeptidase central to the Renin-Angiotensin System (RAS).

-

Mechanism: PHL acts as a competitive inhibitor .[1]

-

C-Terminal Interaction: The hydrophobic Leucine residue enters the S1 subsite of ACE, mimicking the C-terminus of Angiotensin I.

-

Zinc Coordination: The imidazole group of the central Histidine coordinates with the

ion at the ACE active site, displacing the water molecule required for catalysis. -

N-Terminal Stability: The Proline residue creates a rigid secondary structure that locks the peptide into the active site cleft, preventing the enzyme from processing its natural substrate.

-

Antioxidant Activity

PHL exhibits significant radical scavenging activity, protecting cells from oxidative stress.[1]

-

Proton Donation: The Histidine imidazole ring acts as a proton donor/acceptor, neutralizing free radicals and Reactive Oxygen Species (ROS).

-

Metal Chelation: PHL chelates transition metals (e.g.,

,

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of PHL in regulating blood pressure and oxidative stress.

Caption: Figure 1: Dual mechanism of PHL inhibiting ACE to lower blood pressure and scavenging ROS to reduce oxidative stress.

Experimental Methodologies

Protocol: Solid-Phase Peptide Synthesis (SPPS) of PHL

To study PHL, researchers must often synthesize it de novo to ensure high purity (>98%).[1]

Reagents: Fmoc-Leu-Wang resin, Fmoc-His(Trt)-OH, Fmoc-Pro-OH, HBTU/DIEA.[1]

-

Resin Loading: Swell Fmoc-Leu-Wang resin in DMF for 30 min.

-

Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1] Wash with DMF/DCM.[1]

-

Coupling 1 (Histidine): Dissolve Fmoc-His(Trt)-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to resin.[1] Shake for 1 hour at room temperature.

-

Coupling 2 (Proline): Repeat deprotection and coupling steps with Fmoc-Pro-OH.[1]

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 3 hours.

-

Precipitation: Filter resin, add cold diethyl ether to filtrate to precipitate PHL. Centrifuge and lyophilize.

Protocol: ACE Inhibition Assay

This assay quantifies the

Principle: ACE cleaves HHL into Hippuric Acid (HA) and His-Leu.[1] HA is extracted and measured via HPLC.[1][3]

-

Preparation:

-

Enzyme: Rabbit Lung ACE (100 mU/mL) in Borate buffer (pH 8.3).

-

Substrate: 5 mM Hippuryl-His-Leu (HHL).[1]

-

Sample: PHL dissolved in buffer at varying concentrations (0.01 - 1.0 mg/mL).

-

-

Reaction:

-

Termination: Add 250

L 1M HCl to stop the reaction. -

Extraction: Add 1.5 mL Ethyl Acetate. Vortex 15s. Centrifuge. Evaporate organic layer.[1]

-

Quantification: Resuspend residue in water.[1] Analyze via RP-HPLC (C18 column, 228 nm detection).

-

Calculation:

[1]

Visualization of Experimental Workflow

Caption: Figure 2: Isolation and characterization workflow for PHL from natural protein sources.

Therapeutic Potential & Stability[1][6][7]

Pharmacokinetics[1]

-

Gastrointestinal Stability: The N-terminal Proline renders PHL highly resistant to pepsin and pancreatin.[1] This allows a significant fraction of the ingested peptide to reach the small intestine intact.

-

Absorption: PHL is absorbed via the PepT1 transporter (peptide transporter 1) due to its di/tripeptide nature.[1]

Clinical Applications

-

Hypertension: As a natural ACE inhibitor, PHL serves as a functional food ingredient (e.g., in fermented milk products) to manage mild hypertension without the side effects of synthetic drugs (e.g., dry cough).

-

Oxidative Stress: Its antioxidant capacity makes it a candidate for reducing systemic inflammation and vascular damage associated with atherosclerosis.[1]

References

-

Kudoh, Y., et al. (2001).[1][3] Antioxidative Peptide from Milk Fermented with Lactobacillus delbrueckii subsp.[1][2][4][5][6] bulgaricus IFO13953.[1][2][4][5][7] Journal of the Japanese Society for Food Science and Technology. Link[1]

-

FitzGerald, R. J., & Meisel, H. (2000). Milk protein-derived peptide inhibitors of angiotensin-I-converting enzyme. British Journal of Nutrition.[1] Link[1]

-

Hernández-Ledesma, B., et al. (2011).[1] Anti-inflammatory and antioxidant properties of peptides released from

-lactoglobulin by high hydrostatic pressure-assisted enzymatic hydrolysis. Journal of Agricultural and Food Chemistry. Link -

Vermeirssen, V., et al. (2004).[1] Bioavailability of angiotensin I converting enzyme inhibitory peptides. British Journal of Nutrition.[1] Link[1]

-

PubChem. (2025).[1] Compound Summary: Pro-His-Leu. National Library of Medicine.[1] Link

Sources

- 1. His-His-Leu | C18H27N7O4 | CID 9844201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Milk derived bioactive peptides and their impact on human health – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant, antihypertensive, and immunomodulatory activities of peptide fractions from fermented skim milk with Lactobacillus delbrueckii ssp. bulgaricus LB340 | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. scispace.com [scispace.com]

Technical Guide: Proline-Histidine-Leucine (PHL) Peptide

Executive Summary

The Proline-Histidine-Leucine (PHL) tripeptide is a bioactive oligopeptide of significant interest in pharmacological research, particularly within the domains of cardiovascular health and metabolic regulation. Characterized by its specific sequence Pro-His-Leu (P-H-L) , this peptide acts primarily as an Angiotensin-I Converting Enzyme (ACE) inhibitor , making it a critical candidate for antihypertensive drug development. Additionally, the presence of the imidazole ring in the central Histidine residue confers notable antioxidant properties , allowing PHL to function as a radical scavenger in oxidative stress models.[1]

This guide provides a rigorous technical analysis of PHL, detailing its physicochemical properties, mechanistic interactions, synthesis protocols, and validation methodologies.[1] It is designed for researchers requiring actionable, high-integrity data for experimental design and therapeutic application.

Physicochemical Profile

The structural integrity and biological efficacy of PHL are dictated by its unique amino acid composition. The N-terminal Proline confers structural rigidity, protecting the peptide from rapid enzymatic degradation, while the C-terminal Leucine enhances hydrophobic interaction with target enzyme active sites.

Table 1: Core Physicochemical Data

| Property | Value / Description |

| Sequence | Pro-His-Leu (P-H-L) |

| Formula | C₁₇H₂₇N₅O₄ |

| Molecular Weight | 365.43 g/mol |

| Isoelectric Point (pI) | ~7.6 (Theoretical) |

| Solubility | Highly soluble in H₂O; soluble in dilute acetic acid.[1] |

| Hydrophobicity | Amphipathic; C-terminal Leucine contributes to hydrophobicity. |

| Stability | Moderate; Proline confers resistance to N-terminal exopeptidases. |

| Charge at pH 7.4 | Near neutral/slightly positive (due to His imidazole pKa ~6.0).[1] |

Biological Mechanism of Action

ACE Inhibition (Antihypertensive Activity)

The primary therapeutic mechanism of PHL is the inhibition of Angiotensin-I Converting Enzyme (ACE) . ACE is a zinc-metallopeptidase responsible for converting Angiotensin I (decapeptide) to the potent vasoconstrictor Angiotensin II (octapeptide).

-

Mechanism: PHL acts as a competitive inhibitor .

-

The C-terminal Leucine binds to the hydrophobic pocket (S1' subsite) of ACE.

-

The central Histidine coordinates with the Zinc ion (Zn²⁺) at the active site, disrupting the catalytic geometry required for substrate hydrolysis.

-

The N-terminal Proline restricts conformational flexibility, locking the peptide into the active site and preventing the entry of the natural substrate (Angiotensin I).

-

Antioxidant Activity

PHL exhibits antioxidant capacity through the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

-

Role of Histidine: The imidazole group of Histidine can act as a proton donor/acceptor, effectively scavenging hydroxyl radicals and chelating transition metal ions (e.g., Cu²⁺, Fe²⁺) that catalyze oxidation.[1]

Diagram 1: ACE Inhibition Signaling Pathway

Caption: PHL competitively binds to ACE, preventing the conversion of Angiotensin I to II and mitigating hypertension.

Experimental Protocols

Chemical Synthesis (Fmoc-SPPS)

To ensure high purity (>98%) for biological assays, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard.

Reagents:

-

Resin: Wang Resin or 2-Chlorotrityl Chloride Resin (0.5–0.8 mmol/g loading).

-

Amino Acids: Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Pro-OH.

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.[1]

Step-by-Step Workflow:

-

Resin Loading: Swell resin in DMF (30 min). Couple Fmoc-Leu-OH (C-terminal) using DIPEA (2 eq) in DMF.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).[1][2]

-

Coupling Cycle 1 (His): Activate Fmoc-His(Trt)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq). Add to resin. Shake for 60 min. Validate with Kaiser test (ninhydrin).

-

Coupling Cycle 2 (Pro): Repeat deprotection. Couple Fmoc-Pro-OH.

-

Final Cleavage: Wash resin with DCM. Add Cleavage Cocktail (95% TFA). Shake 2-3 hours.

-

Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether to precipitate peptide. Centrifuge and dry.

Diagram 2: Fmoc-SPPS Synthesis Workflow

Caption: Iterative Fmoc-SPPS cycle for PHL synthesis, ensuring precise sequence assembly.

Purification & Validation

Protocol:

-

Purification: Use Reverse-Phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 60% B over 30 minutes.

-

-

Identification: Electrospray Ionization Mass Spectrometry (ESI-MS).[3]

-

Target m/z: [M+H]⁺ = 366.44.

-

ACE Inhibition Assay (In Vitro)

This protocol validates the biological activity of the synthesized PHL.

Principle: Measure the inhibition of ACE activity using Hippuryl-His-Leu (HHL) as the substrate. ACE cleaves HHL to release Hippuric Acid (HA), which is measured spectrophotometrically.[1]

Steps:

-

Preparation: Dissolve ACE (from rabbit lung) in Borate buffer (pH 8.3).

-

Incubation: Mix 50 µL of PHL solution (varying concentrations) with 50 µL of ACE solution. Incubate at 37°C for 10 min.

-

Substrate Addition: Add 150 µL of HHL (5 mM). Incubate at 37°C for 30 min.

-

Termination: Stop reaction with 250 µL of 1M HCl.

-

Extraction: Extract Hippuric Acid using Ethyl Acetate. Evaporate solvent and redissolve in water.

-

Measurement: Measure Absorbance at 228 nm.

-

Calculation:

-

Calculate IC₅₀ (concentration inhibiting 50% activity).

-

Therapeutic & Research Applications

Hypertension Management

PHL serves as a lead compound for developing "functional food" ingredients. Hydrolysates containing the PHL motif (e.g., from casein, soybean, or chickpea) are studied for their ability to lower Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR).[1]

Metabolic Regulation

Recent studies suggest PHL-containing peptides may activate Alcohol Dehydrogenase (ADH), aiding in alcohol metabolism and liver protection.

References

-

Cheung, H. S., et al. "Binding of peptide substrates and inhibitors of angiotensin-converting enzyme."[1] Journal of Biological Chemistry, vol. 255, no.[1] 2, 1980, pp. 401-407.[1] Link

-

Iwaniak, A., et al. "In silico assessment of ACE inhibitory activity of peptides derived from food proteins."[1] International Journal of Molecular Sciences, vol. 21, no. 3, 2020. Link

-

Vermeirssen, V., et al. "Bioavailability of angiotensin I converting enzyme inhibitory peptides."[1] British Journal of Nutrition, vol. 92, no.[1] 3, 2004, pp. 357-366.[1] Link

-

Zhao, R., et al. "Identification of Novel Peptides with Alcohol Dehydrogenase (ADH) Activating Ability in Chickpea Protein Hydrolysates."[1] Foods, vol. 12, no.[1] 8, 2023.[1] Link

-

Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids."[1] International Journal of Peptide and Protein Research, vol. 35, no.[1][4] 3, 1990, pp. 161-214.[1] Link

Sources

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of H-Pro-His-Leu-OH

Introduction: The Architectural Precision of Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the systematic construction of complex peptide chains with high fidelity.[1][2] This methodology anchors the C-terminal amino acid to an insoluble polymer support, allowing for the sequential addition of amino acids in a controlled, stepwise manner.[1][3] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach within SPPS, utilizing the base-labile Fmoc group for temporary α-amino protection and acid-labile groups for side-chain protection.[4][5] This orthogonality is pivotal, permitting selective deprotection and chain elongation while preserving the integrity of reactive side chains.[6]

The tripeptide H-Pro-His-Leu-OH, comprising Proline, Histidine, and Leucine, serves as an excellent model for illustrating the nuances of SPPS. The synthesis of this peptide involves addressing the unique challenges posed by each constituent amino acid. Proline, a secondary amino acid, can influence peptide conformation and coupling kinetics. Histidine's imidazole side chain necessitates robust protection to prevent racemization and side reactions.[5] Leucine, a non-polar aliphatic amino acid, is generally straightforward to incorporate but requires efficient coupling to ensure high yields.

This document provides a comprehensive, in-depth guide for the manual solid-phase synthesis of H-Pro-His-Leu-OH, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, explaining the rationale behind each step to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Core Principles and Strategic Considerations

The synthesis of H-Pro-His-Leu-OH will be conducted from the C-terminus to the N-terminus, starting with Leucine attached to the solid support. Each cycle of amino acid addition involves two primary steps: the removal of the Fmoc protecting group from the resin-bound amino acid or peptide, followed by the coupling of the next Fmoc-protected amino acid.[7]

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis.

Sources

Application Note: A Detailed Guide to the Synthesis of Pro-His-Leu via Fmoc Solid-Phase Peptide Synthesis

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of the tripeptide L-prolyl-L-histidyl-L-leucine (Pro-His-Leu) using 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of Fmoc chemistry, from resin selection and amino acid coupling to final cleavage and purification. Special emphasis is placed on addressing the unique challenges posed by proline and histidine residues, such as diketopiperazine formation and racemization, respectively. This document serves as a self-validating system, explaining the causality behind experimental choices to ensure a high-purity final product.

Introduction: The Significance of Pro-His-Leu and Fmoc SPPS

The tripeptide Pro-His-Leu is a sequence of interest in various biochemical studies, often appearing as a fragment of larger bioactive peptides. Its synthesis presents a valuable model for understanding and overcoming common challenges in peptide chemistry. Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide production.[1][2] The Fmoc/tBu strategy, in particular, has become the method of choice due to its use of milder reaction conditions compared to the harsher, acid-based Boc/Bzl strategy.[3][4]

The core principle of Fmoc SPPS involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[5] The base-labile Fmoc group is removed at each cycle, while acid-labile protecting groups on the amino acid side chains remain intact until the final cleavage step.[6] This orthogonality is fundamental to the strategy's success.[4] The strong UV absorbance of the Fmoc group byproduct, dibenzofulvene, also allows for real-time monitoring of the deprotection reaction.[3][7]

This guide will walk you through the entire process, from the initial loading of the first amino acid onto the resin to the final characterization of the purified Pro-His-Leu peptide.

The Strategic Approach: Addressing Sequence-Specific Challenges

The Pro-His-Leu sequence requires careful consideration of each amino acid's unique chemical properties to preempt potential side reactions and ensure high yield and purity.

-

Leucine (Leu): As the C-terminal residue, its primary challenge lies in the initial loading onto the resin.

-

Histidine (His): The imidazole side chain of histidine is nucleophilic and prone to racemization during activation.[4][8] Proper side-chain protection is non-negotiable.

-

Proline (Pro): The secondary amine structure of proline can lead to incomplete couplings and, more critically, promotes the formation of diketopiperazine (DKP) at the dipeptide stage (His-Leu).[9]

Our strategy is designed to mitigate these issues through the careful selection of resin, protecting groups, and coupling reagents.

Visualization of the Synthetic Strategy

The overall workflow for the synthesis of Pro-His-Leu is depicted below.

Caption: Workflow for the Fmoc-SPPS of Pro-His-Leu.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the manual synthesis of Pro-His-Leu on a 0.1 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment. Ensure all solvents are of peptide synthesis grade, especially DMF, which must be amine-free.[5]

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier |

| 2-Chlorotrityl chloride resin | 100-200 mesh, ~1.0-1.6 mmol/g loading |

| Fmoc-Leu-OH | Standard |

| Fmoc-His(Trt)-OH | Trityl (Trt) side-chain protection is crucial[8] |

| Fmoc-Pro-OH | Standard |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade |

| Piperidine | Reagent grade |

| Diisopropylethylamine (DIPEA) | Reagent grade |

| HBTU (HATU or HCTU also suitable) | Coupling reagent |

| HOBt (or OxymaPure) | Racemization suppressant[6] |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger |

| Diethyl ether | Anhydrous, cold |

| Acetonitrile (ACN) | HPLC grade |

| Water | HPLC grade |

| Kaiser Test Kit | For monitoring primary amines[10] |

Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Leu-OH)

The choice of resin is critical. We recommend 2-chlorotrityl chloride (2-CTC) resin for this synthesis. Its steric bulk significantly suppresses the formation of diketopiperazine, a major side reaction when proline is the second or third residue in a sequence.[9] Furthermore, loading onto 2-CTC resin does not require pre-activation of the amino acid's carboxyl group, thereby preventing racemization of the C-terminal residue.[11]

Protocol:

-

Resin Swelling: Place 150 mg of 2-chlorotrityl chloride resin (~0.1 mmol scale, assuming loading of ~1.5 mmol/g) into a fritted peptide synthesis vessel. Wash and swell the resin with anhydrous DCM (5 mL) for 30 minutes with gentle agitation.[5]

-

Amino Acid Solution: In a separate vial, dissolve Fmoc-Leu-OH (2 equivalents, ~0.2 mmol, ~70.7 mg) in anhydrous DCM (2 mL). Add DIPEA (4 equivalents, ~0.4 mmol, ~70 µL).

-

Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-Leu-OH/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Capping: To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM again (3 x 5 mL). Dry the resin under a stream of nitrogen.

Step 2: Iterative Elongation Cycle (Coupling of His and Pro)

The core of SPPS is the repeated two-step cycle of deprotection and coupling.[5]

This step removes the Fmoc group, exposing the N-terminal amine for the next coupling reaction. The mechanism involves a β-elimination reaction initiated by a base, typically piperidine.[7][12]

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol:

-

Add 20% piperidine in DMF (5 mL) to the resin.[5]

-

Agitate for 3 minutes, then drain.

-

Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[6]

-

Drain the solution and wash the resin extensively with DMF (5-7 x 5 mL) to ensure all piperidine and dibenzofulvene-adduct are removed.

Histidine is notoriously prone to racemization during the carboxyl group activation step.[4][13] The imidazole π-nitrogen can catalyze the formation of an oxazolone intermediate, which readily epimerizes.[4] Using a side-chain protecting group like trityl (Trt) is essential to prevent side reactions involving the imidazole ring.[8] To further minimize racemization, we will use HBTU/HOBt as the coupling system and avoid prolonged pre-activation times.[4][6]

Protocol:

-

Deprotection: Perform the Fmoc deprotection on the Leu-resin as described in 3.3.1.

-

Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq., ~0.3 mmol, ~186 mg), HBTU (2.9 eq., ~0.29 mmol, ~110 mg), and HOBt (3 eq., ~0.3 mmol, ~46 mg) in DMF (2 mL). Add DIPEA (6 eq., ~0.6 mmol, ~105 µL) and allow to pre-activate for no more than 1-2 minutes.[6] The solution may turn yellow.[14]

-

Coupling: Drain the DMF from the deprotected resin and immediately add the activated amino acid solution. Agitate for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

It is crucial to verify the completion of each coupling step. The Kaiser test is a sensitive colorimetric assay for detecting free primary amines.[6][10] A small sample of resin beads will turn an intense blue if free amines are present (incomplete coupling), and remain colorless or yellow if the coupling is complete.[15]

Note: The Kaiser test gives a reddish-brown color for the secondary amine of proline, so it is used to confirm the absence of a primary amine before proline coupling and is not reliable for confirming proline coupling itself.[6][16]

Proline's secondary amine makes it less reactive than primary amines, sometimes requiring longer coupling times or double coupling.[17] The primary concern after coupling His is the risk of diketopiperazine (DKP) formation upon deprotection of the newly added Proline. However, our use of 2-CTC resin largely mitigates this intramolecular side reaction.[9]

Protocol:

-

Deprotection: Perform Fmoc deprotection on the His(Trt)-Leu-resin.

-

Kaiser Test: Perform a Kaiser test to confirm the presence of the free secondary amine of His (should be negative for primary amines, i.e., yellow beads).

-

Activation & Coupling: Activate and couple Fmoc-Pro-OH (3 eq., ~0.3 mmol, ~101 mg) using the same HBTU/HOBt/DIPEA protocol as for histidine. Couple for 2 hours. A double coupling (repeating the activation and coupling step) may be considered to ensure completion.

-

Washing: Drain and wash the resin with DMF (5 x 5 mL).

Step 3: Final Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin support, and the side-chain protecting group (Trt on His) must be removed simultaneously. This is achieved with a strong acid, typically trifluoroacetic acid (TFA), in the presence of "scavengers."[5] Scavengers are critical for quenching the highly reactive carbocations (e.g., trityl cation) generated during cleavage, which could otherwise re-attach to sensitive residues.[18]

Cleavage Cocktail:

-

TFA (95%): The strong acid for cleavage.

-

Triisopropylsilane (TIS, 2.5%): An efficient cation scavenger, particularly for the trityl group.[5]

-

Water (2.5%): Helps in the cleavage process.

Protocol:

-

Final Wash: Wash the final Pro-His(Trt)-Leu-resin with DCM (5 x 5 mL) and dry it thoroughly under vacuum for at least 1 hour.

-

Cleavage: Prepare 5 mL of the cleavage cocktail (4.75 mL TFA, 0.125 mL TIS, 0.125 mL Water). Add this solution to the dried resin in the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 2-3 hours.

-

Collection: Drain the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin twice with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Step 4: Peptide Precipitation and Purification

-

Precipitation: Add the TFA solution dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

-

Lyophilization: Collect the fractions containing the pure peptide (as determined by UV absorbance at ~220 nm) and lyophilize to obtain a fluffy white powder.

Step 5: Characterization

The identity and purity of the final Pro-His-Leu peptide should be confirmed.

-

Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF to confirm the molecular weight of the peptide. (Expected [M+H]⁺ ≈ 366.4 g/mol ).

-

Analytical RP-HPLC: Assess the purity of the final product by injecting a small sample onto an analytical HPLC column. Purity should ideally be >95%.

Troubleshooting and Expert Insights

-

Incomplete Coupling: If a Kaiser test is positive after a coupling step, simply repeat the coupling procedure (a "double couple"). Do not proceed until a negative test is achieved.

-

Histidine Racemization: This is a significant risk.[13][19] Always use minimal pre-activation time for Fmoc-His(Trt)-OH.[4] Using coupling reagents like DIC/OxymaPure can also be an effective, milder alternative to aminium/uronium reagents for histidine coupling.[20]

-

Low Cleavage Yield: Ensure the resin is completely dry before adding the TFA cocktail. Water can deactivate the 2-CTC resin linkage over time, but insufficient TFA exposure can lead to incomplete cleavage.

-

Poor Precipitation: If the peptide is very soluble in ether, try using a different, less polar solvent for precipitation or reducing the temperature further.

Conclusion

The successful synthesis of the Pro-His-Leu tripeptide is readily achievable using the Fmoc-SPPS strategy outlined in this guide. By understanding the underlying chemical principles and anticipating sequence-specific challenges, researchers can confidently produce high-purity peptides. The key to success lies in the methodical application of validated protocols: selecting a sterically hindered resin like 2-CTC to prevent DKP formation, ensuring complete protection of the histidine side chain to avoid side reactions and minimize racemization, and diligent monitoring of reaction completion at each step. This detailed methodology provides a robust framework for the synthesis of not only Pro-His-Leu but also other challenging peptide sequences.

References

-

Góngora-Benítez, M., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

-

Vigneron, P., et al. (2018). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Hartmann, R., et al. (2017). Scope and Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. Angewandte Chemie International Edition. Retrieved from [Link]

-

Kates, S. A., et al. (1993). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research. Retrieved from [Link]

-

ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

-

Giraud, M., et al. (1999). Synthesis and Application of Fmoc-His(3-Bum)-OH. Letters in Peptide Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics for the coupling of Fmoc-Gly-OH onto H-Pro-Phe-Ala-CTR. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

-

ResearchGate. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

-

ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

ResearchGate. (2014). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution turning orange or pink?. Retrieved from [Link]

-

Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

AAPPTec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Vaskova, J., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ResearchGate. (2016). How can I remove Fmoc from solution phase peptide?. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]

-

MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

Chapman, R. N., & Arora, P. S. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. Retrieved from [Link]

-

Barlos, K., & Gatos, D. (1999). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Accounts of Chemical Research. Retrieved from [Link]

Sources

- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 12. renyi.hu [renyi.hu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 17. researchgate.net [researchgate.net]

- 18. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 19. scite.ai [scite.ai]

- 20. bachem.com [bachem.com]

In Vitro Applications of H-Pro-His-Leu-OH: A Technical Guide for Researchers

This document provides a detailed exploration of the potential in vitro applications of the tripeptide H-Pro-His-Leu-OH. Given the limited direct literature on this specific sequence, this guide synthesizes information from structurally related peptides and the known biological roles of its constituent amino acids—proline, histidine, and leucine—to propose robust experimental frameworks. This approach allows us to forecast its utility in drug discovery and biochemical research, particularly in the areas of enzyme inhibition and cellular signaling.

Introduction to H-Pro-His-Leu-OH: A Peptide of Interest

The tripeptide H-Pro-His-Leu-OH is composed of L-proline, L-histidine, and L-leucine. Its unique sequence suggests several potential biological activities. Proline's rigid structure can influence peptide conformation, while histidine's imidazole side chain is often involved in enzymatic catalysis and protein-protein interactions. Leucine, a branched-chain amino acid, is known for its role in muscle protein synthesis and metabolic regulation.[1][2][3] The C-terminal hydroxyl group indicates it is the free acid form of the peptide.

Based on the functionalities of similar peptides, such as the angiotensin-converting enzyme (ACE) inhibitory activity of proline-rich peptides and the role of histidine-containing peptides as enzyme substrates, we can hypothesize that H-Pro-His-Leu-OH may function as a modulator of enzymatic activity.[4][5]

Core Application: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Scientific Rationale: Peptides containing proline are well-documented inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[4] The structural features of H-Pro-His-Leu-OH, particularly the proline residue, make it a candidate for investigation as an ACE inhibitor. This in vitro application note provides a protocol to screen and characterize the potential ACE inhibitory activity of H-Pro-His-Leu-OH.

Table 1: Key Reagents and Materials for ACE Inhibition Assay

| Reagent/Material | Supplier Example | Purpose |

| H-Pro-His-Leu-OH | Custom Peptide Synthesis | Test Compound |

| Angiotensin-Converting Enzyme (Rabbit Lung) | Sigma-Aldrich | Enzyme Source |

| Hippuryl-His-Leu (HHL) | Sigma-Aldrich | ACE Substrate[6] |

| Captopril | Sigma-Aldrich | Positive Control (Known ACE Inhibitor) |

| Assay Buffer (e.g., 100 mM Borate Buffer) | In-house preparation | Maintain pH and ionic strength |

| O-phthaldialdehyde (OPA) | Thermo Fisher Scientific | Fluorescent labeling of His-Leu product |

| 96-well black microplates | Corning | Low-fluorescence background for assay |

| Spectrofluorometer | BMG LABTECH or similar | Detection of fluorescent product |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of H-Pro-His-Leu-OH against ACE.

Step 1: Preparation of Reagents

-

Assay Buffer: Prepare 100 mM sodium borate buffer containing 300 mM NaCl, pH 8.3.

-

ACE Solution: Reconstitute rabbit lung ACE in the assay buffer to a final concentration of 2.5 mU/mL. Prepare fresh daily.

-

HHL Substrate Solution: Dissolve Hippuryl-His-Leu in the assay buffer to a final concentration of 2.5 mM.

-

H-Pro-His-Leu-OH Stock Solution: Prepare a 10 mM stock solution of the test peptide in deionized water. Create a dilution series (e.g., 10 µM to 1 mM) in the assay buffer.

-

Captopril (Positive Control) Stock Solution: Prepare a 1 mM stock solution in deionized water. Create a dilution series (e.g., 1 nM to 10 µM) in the assay buffer.

-

OPA Reagent: Prepare the OPA working solution according to the manufacturer's instructions.

Step 2: Assay Procedure

-

To each well of a 96-well black microplate, add 20 µL of either the H-Pro-His-Leu-OH dilution series, Captopril dilution series, or assay buffer (for control wells).

-

Add 20 µL of the ACE solution to all wells except the blank wells (add 40 µL of assay buffer to blank wells).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 160 µL of the HHL substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Add 50 µL of the OPA reagent to all wells and incubate at room temperature for 15 minutes in the dark.

-

Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

Step 3: Data Analysis

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of ACE inhibition for each concentration of H-Pro-His-Leu-OH and Captopril using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for ACE Inhibition Assay

Caption: Workflow for determining the ACE inhibitory activity of H-Pro-His-Leu-OH.

Secondary Application: Proteolytic Enzyme Inhibition Assay

Scientific Rationale: Certain tripeptides have been shown to inhibit proteolytic enzymes. For instance, H-Leu-His-Leu-OH is a known inhibitor of cathepsin B, elastase, and chymotrypsin.[7] The presence of histidine and leucine in H-Pro-His-Leu-OH suggests it may also exhibit inhibitory activity against these or other proteases. This protocol outlines a general method for screening H-Pro-His-Leu-OH against a panel of proteases.

Table 2: Reagents and Materials for Protease Inhibition Assay

| Reagent/Material | Supplier Example | Purpose |

| H-Pro-His-Leu-OH | Custom Peptide Synthesis | Test Compound |

| Protease Panel (e.g., Trypsin, Chymotrypsin, Elastase) | Sigma-Aldrich | Target Enzymes |

| Fluorogenic Protease Substrates | Thermo Fisher Scientific | Substrates for activity measurement |

| Aprotinin, AEBSF, E-64 | Sigma-Aldrich | Positive Controls (Known Inhibitors) |

| Assay Buffer (Specific to each protease) | In-house preparation | Optimal conditions for each enzyme |

| 96-well black microplates | Corning | Low-fluorescence background |

| Spectrofluorometer | BMG LABTECH or similar | Detection of fluorescent product |

Experimental Protocol: In Vitro Protease Inhibition Assay

Step 1: Preparation of Reagents

-

Assay Buffers: Prepare the appropriate assay buffer for each protease according to the manufacturer's recommendations.

-

Protease Solutions: Prepare working solutions of each protease in their respective assay buffers.

-

Fluorogenic Substrate Solutions: Prepare working solutions of each substrate in the corresponding assay buffer.

-

H-Pro-His-Leu-OH Stock Solution: Prepare a 10 mM stock solution and a dilution series as described for the ACE assay.

-

Positive Control Stock Solutions: Prepare stock solutions of the appropriate known inhibitors for each protease.

Step 2: Assay Procedure

-

Add 20 µL of the H-Pro-His-Leu-OH dilution series, positive control, or assay buffer to the wells of a 96-well black microplate.

-

Add 20 µL of the respective protease solution to each well.

-

Pre-incubate at the optimal temperature for the specific protease (usually 25°C or 37°C) for 15 minutes.

-

Initiate the reaction by adding 160 µL of the corresponding fluorogenic substrate.

-

Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.

Step 3: Data Analysis

-

Determine the initial reaction velocity (V₀) for each well from the linear phase of the kinetic read.

-

Calculate the percentage of inhibition as described for the ACE assay, using the reaction velocities.

-

Determine the IC50 value for H-Pro-His-Leu-OH against each protease.

Signaling Pathway of Protease Inhibition

Caption: H-Pro-His-Leu-OH potentially inhibits protease activity by binding to the enzyme.

Concluding Remarks and Future Directions

The in vitro protocols detailed in this guide provide a robust starting point for investigating the biological activities of H-Pro-His-Leu-OH. While the primary focus has been on enzyme inhibition based on structural analogies, other potential applications should not be overlooked. For instance, the peptide could be screened for its effects on cell proliferation, cytokine release in immune cells, or its potential to act as a signaling molecule in various cell types.[8][9] Further studies could also involve in vitro immunogenicity assays to assess any potential for adverse immune responses, a critical step in early-stage drug development.[10] The versatility of in vitro models allows for a broad yet detailed characterization of this novel peptide, paving the way for potential therapeutic applications.

References

-

Chem-Impex. H-Leu-Pro-Pro-OH. [Link]

-

U.S. Food and Drug Administration. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. [Link]

-

SciELO México. Quantum Mechanical Approach to Leucine + OH Gas Phase Reaction. [Link]

-

PubMed. Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme. [Link]

-

Wikipedia. Aminoacyl tRNA synthetase. [Link]

-

ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

-

Chem-Impex. p-Hydroxyhippuryl-His-Leu-OH. [Link]

-

PLOS ONE. A General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. [Link]

-

U.S. Food and Drug Administration. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products (PDF). [Link]

-

MDPI. Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates. [Link]

-

L-Leucine (H-Leu-OH) in Chemical Synthesis and Research. [Link]

-

ResearchGate. Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured-State Ensemble of Iso-1-cytochrome c. [Link]

-

EpiVax, Inc. Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. [Link]

-

Wikipedia. Amino acid. [Link]

-

YouTube. Lecture 45: Metabolism of Histidine, Proline, Arginine and Lysine. [Link]

-

CD Formulation. In Vitro Release Testing for Proteins & Peptides Formulation. [Link]

-

National Institutes of Health. Muscle Protein Synthesis in Response to Plant-Based Protein Isolates With and Without Added Leucine Versus Whey Protein in Young Men and Women. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Muscle Protein Synthesis in Response to Plant-Based Protein Isolates With and Without Added Leucine Versus Whey Protein in Young Men and Women - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H-Leu-Pro-Pro-OH peptide [novoprolabs.com]

- 5. Hippuryl-L-histidyl-L-leucine, a substrate for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Hippuryl-His-Leu 99 207386-83-2 [sigmaaldrich.com]

- 7. biosynth.com [biosynth.com]

- 8. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products | FDA [fda.gov]

- 9. fda.gov [fda.gov]

- 10. epivax.com [epivax.com]

Application Note: Assessing the Antimicrobial Activity of Pro-His-Leu (PHL)

This Application Note is designed for researchers investigating the antimicrobial potential of the bioactive tripeptide Pro-His-Leu (PHL) . While PHL is widely recognized in literature as an Angiotensin-Converting Enzyme (ACE) inhibitor derived from protein hydrolysates (e.g., casein, tuna), its physicochemical properties—specifically the hydrophobic Leucine and pH-sensitive Histidine—warrant investigation into its antimicrobial efficacy.

Executive Summary & Mechanistic Rationale

The tripeptide Pro-His-Leu (PHL) presents a unique structural motif for antimicrobial investigation. Unlike long, cationic

The "Histidine Switch" Hypothesis

The central hypothesis for PHL’s antimicrobial activity lies in the Histidine residue (pKa

-

At Physiological pH (7.4): The imidazole ring is largely uncharged. The peptide is hydrophobic (Leu) and conformationally restricted (Pro), potentially allowing passive diffusion or surface adsorption.

-

At Acidic pH (5.5): Relevant to bacterial microenvironments or lysosomes, Histidine becomes protonated (

). This cationic shift renders the peptide amphipathic, increasing affinity for negatively charged bacterial membranes (LPS/Teichoic acids).

Therefore, this guide prioritizes a pH-dependent screening approach to avoid false negatives common in standard neutral-pH assays.

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized mode of action and the experimental logic.

Figure 1: Hypothesized antimicrobial mechanisms of PHL. The "Histidine Switch" dictates whether the peptide acts primarily via membrane disruption (acidic) or potentially via metal chelation (neutral).

Material Preparation & Quality Control

Short peptides are susceptible to aggregation and rapid degradation. Rigorous preparation is non-negotiable.

Reagents

-

Synthetic Pro-His-Leu: >95% purity (HPLC). Note: Avoid crude hydrolysates to eliminate confounding factors.

-

Solvent: Sterile deionized water or 10 mM Sodium Phosphate buffer. Avoid DMSO if possible, as it can affect bacterial membranes.

-

Media: Mueller-Hinton Broth (MHB) and cation-adjusted MHB (CAMHB).

-

Buffers: MES buffer (for pH 5.5) and HEPES (for pH 7.4).

Peptide Handling Protocol

-

Reconstitution: Dissolve lyophilized PHL to a stock concentration of 10 mg/mL (approx. 25 mM, MW

393 g/mol ). -

Filtration: Sterilize via 0.22

m PVDF syringe filter. Do not use nylon filters as peptides may bind. -

Quantification: Verify concentration using A205/215 nm (peptide bond absorption) since PHL lacks Trp/Tyr for A280 quantification.

Core Protocol: pH-Dependent Minimum Inhibitory Concentration (MIC)

Standard MIC assays often fail for His-rich peptides. This modified protocol tests activity under conditions that mimic the acidic environment of infection sites or phagolysosomes.

Experimental Design

-

Organisms: E. coli (Gram-), S. aureus (Gram+), P. aeruginosa.

-

Controls:

-

Positive: Polymyxin B (membrane disruptor) or Ampicillin.

-

Negative: Solvent vehicle.

-

Sterility: Media only.

-

-

Conditions: Run parallel plates at pH 7.4 and pH 5.5 .

Step-by-Step Methodology

-

Inoculum Preparation:

-

Grow bacteria to mid-log phase (OD600

0.5). -

Dilute in fresh MHB to reach

CFU/mL. -

Critical: For pH 5.5 plates, adjust MHB with 10 mM MES buffer. For pH 7.4, use MHB with 10 mM HEPES.

-

-

Plate Setup (96-well):

-

Add 50

L of adjusted MHB to columns 2-12. -

Add 100

L of PHL stock (e.g., 1024 -

Perform serial 2-fold dilutions from column 1 to 10. (Range: 512

1 -

Discard 50

L from column 10. -

Column 11: Growth Control (Bacteria + Media + No Peptide).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation:

-

Add 50

L of bacterial suspension ( -

Final volume: 100

L. Final Peptide Range: 256

-

-

Incubation:

-

Incubate at 37°C for 18–24 hours. Note: Acidic pH may slow growth; ensure Growth Control (Col 11) is turbid before reading.

-

-

Analysis:

-

Visual: MIC is the lowest concentration with no visible turbidity.

-

Optical: Read OD600. Define MIC as

90% inhibition compared to Growth Control.

-

Data Reporting Template

| Organism | MIC (pH 7.4) [µg/mL] | MIC (pH 5.5) [µg/mL] | Interpretation |

| E. coli | >256 | 64 | pH-Dependent Activity (His-activation) |

| S. aureus | 128 | 128 | pH-Independent Activity (General toxicity) |

| P. aeruginosa | >256 | >256 | Resistant |

Advanced Protocol: Mode of Action (Membrane Permeabilization)

If PHL shows antimicrobial activity, determine if it disrupts the membrane using the NPN Uptake Assay (for Gram-negatives). N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces strongly in phospholipid environments but is excluded by intact outer membranes.

Protocol

-

Preparation: Wash mid-log E. coli cells and resuspend in 5 mM HEPES (pH 7.4 or 5.5) to OD600 = 0.5.

-

Reaction:

-

Cuvette 1: Buffer + Bacteria + NPN (10

M). Measure background fluorescence (Excitation 350 nm / Emission 420 nm). -

Cuvette 2: Buffer + Bacteria + NPN + PHL (at 2x MIC) .

-

Control: Buffer + Bacteria + NPN + EDTA (1 mM) (Positive permeabilizer).

-

-

Measurement: Monitor fluorescence intensity over 10 minutes.

-

Interpretation: A rapid increase in fluorescence indicates PHL has breached the outer membrane, allowing NPN to enter the hydrophobic bilayer.

Troubleshooting & Critical Considerations

"The Peptide is Inactive"

-

Issue: Short peptides like PHL are often bacteriostatic, not bactericidal, or require synergy.

-

Solution: Test PHL in combination with a sub-inhibitory concentration of EDTA (to chelate outer membrane divalent cations) or conventional antibiotics. PHL may act as an "adjuvant" rather than a standalone drug.

"Results are Inconsistent"

-

Issue: Salt sensitivity. High salt (150 mM NaCl) can shield electrostatic interactions.

-

Solution: Perform the MIC assay in low-salt media (e.g., 10% MHB diluted in buffer) to detect charge-driven interactions, then titrate salt back in to determine physiological relevance.

Stability[1][2]

-

Issue: Bacteria secrete proteases that may degrade PHL before it acts.

-

Solution: Use D-amino acid substituted PHL (e.g., Pro-His-D-Leu) as a control. If the D-isomer is significantly more active, proteolytic degradation is the limiting factor.

References

-

Koo, H. B., et al. (2025). "Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions."[1][2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link (Demonstrates the pH-dependent "switch" mechanism for His-containing peptides).

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols. Link (The gold-standard protocol for MIC determination).

-

Mora, L., et al. (2018). "Peptides with ACE-inhibitory activity: A review of their structure and function." Food Chemistry. Link (Establishes PHL's background as a bioactive peptide derived from hydrolysis).

-

Hancock, R. E., & Chapple, D. S. (1999). "Peptide antibiotics."[3] Antimicrobial Agents and Chemotherapy. Link (Foundational text on AMP mechanisms and NPN assays).

Sources

- 1. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity and Bactericidal Mechanism of Histidine-Rich β-Hairpin Peptide Against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

receptor binding assay for Pro-his-leu tripeptide

Executive Summary

The tripeptide Pro-His-Leu (PHL) represents a class of bioactive peptides—often derived from protein hydrolysates (e.g., casein, albumin) or synthetic optimization—that function primarily as Angiotensin-Converting Enzyme (ACE) inhibitors .[1] While traditional literature often relies on enzymatic activity assays (measuring product formation via HPLC or spectrophotometry), modern drug development requires a rigorous understanding of physical target engagement .[1]

This guide departs from standard

The Molecular Targets

To characterize PHL, we must interrogate two distinct biological interfaces:

-

The Pharmacodynamic Target (ACE): A zinc-metallopeptidase.[1] PHL acts as a competitive ligand, occupying the active site and preventing the conversion of Angiotensin I to Angiotensin II.

-

The Pharmacokinetic Target (PEPT1/SLC15A1): A proton-coupled oligopeptide transporter.[1][2] Determining if PHL binds PEPT1 is critical for predicting oral bioavailability.

Pathway Visualization: PHL Mechanism of Action

Caption: Mechanistic pathway of PHL. The peptide must first traverse the intestinal barrier via PEPT1 before competitively binding to ACE to exert antihypertensive effects.

Protocol A: Fluorescence Polarization (FP) Displacement Assay

Objective: Determine the Binding Affinity (

Materials & Reagents

-

Receptor: Recombinant Human ACE (somatic isoform), purity >95%.[1]

-

Tracer: FITC-Lisinopril (or similar high-affinity ACE ligand labeled with fluorescein).[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 µM ZnCl₂ (Zinc is critical for ACE structural integrity), 0.01% Triton X-100.[1]

-

Analyte: Pro-His-Leu (PHL), lyophilized powder (purity >98%).[1]

Step-by-Step Procedure

-

Tracer Optimization (

Determination): -

Competition Assay Setup:

-

Incubation & Read:

-

Spin down plate (1000 x g, 1 min).

-

Incubate at Room Temperature (RT) for 60 minutes in the dark.

-

Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode reader (e.g., PerkinElmer EnVision or Tecan Spark).[1]

-

-

Data Analysis:

-

Convert mP values to % Inhibition.

-

Fit data to a 4-Parameter Logistic (4PL) Model .

-

Calculate

using the Cheng-Prusoff equation (see Section 5).[1]

-

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Measure real-time association (

Experimental Setup (Biacore/Cytiva System)

| Parameter | Setting/Description |

| Sensor Chip | Series S Sensor Chip CM5 (Carboxymethylated dextran) |

| Immobilization | Amine Coupling (EDC/NHS chemistry) |

| Ligand | Recombinant Human ACE (Target level: ~2000 RU for small molecule sensitivity) |

| Running Buffer | HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 10 µM ZnCl₂ , pH 7.[1]4) |

| Flow Rate | 30 µL/min (Single Cycle Kinetics) |

| Regeneration | Not usually required for small peptides (natural dissociation); if needed, 10s pulse of 10mM Glycine pH 2.[1]5. |

Workflow Diagram

Caption: SPR Kinetic Profiling Workflow. Steps 4-5 are repeated for multiple concentrations of PHL.

Critical Technical Insight:

Small peptides like PHL often have fast kinetics ("square wave" sensorgrams).[1] If the dissociation is too fast to measure

Data Presentation & Analysis

To ensure scientific integrity, data must be normalized and rigorous statistical models applied.

Calculating (Inhibition Constant)

For the FP assay, the

- : Determined from the dose-response curve.[1]

- : Concentration of the Fluorescent Tracer used (10 nM).

- : Dissociation constant of the Tracer (determined in Step 1 of Protocol A).

Summary of Expected Results

| Parameter | Metric | Typical Range for Bioactive Tripeptides | Interpretation |

| Potency | 1 - 50 µM | Lower is better; indicates functional inhibition.[1] | |

| Binding Affinity | 0.5 - 20 µM | Intrinsic affinity; independent of assay conditions. | |

| Dissociation Rate | Fast off-rate is typical for small food-derived peptides.[1] | ||

| Residence Time | Duration | Short residence time suggests reversible, competitive mechanism.[1] |

References

-

Sentandreu, M. A., & Toldrá, F. (2006).[1][3] A rapid, simple and sensitive fluorescence method for the assay of angiotensin-I converting enzyme.[3][4] Food Chemistry, 97(3), 546-554.[1]

-

Cytiva (formerly GE Healthcare). (2024).[1] Drug-plasma protein binding characterization using SPR. Cytiva Application Notes.

-

BPS Bioscience. (2023).[1] Fluoro-Verse™ ACE2 Inhibitor Assay Kit Protocol.[1] BPS Bioscience Product Guides.

-

Gleeson, J. P., et al. (2017).[1] Evaluation of PepT1 Transport of Food-Derived Antihypertensive Peptides, Ile-Pro-Pro and Leu-Lys-Pro Using in Vitro, Ex Vivo and in Vivo Transport Models.[1][5] Farmaceutics / PubMed.

-

He, R., Aluko, R. E., & Ju, X. R. (2014).[1][6] Evaluating molecular mechanism of hypotensive peptides interactions with renin and angiotensin converting enzyme.[6] PLOS ONE.

Sources

- 1. α-Endorphin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. protocols.io [protocols.io]

- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of PepT1 transport of food-derived antihypertensive peptides, Ile-Pro-Pro and Leu-Lys-Pro using in vitro, ex vivo and in vivo transport models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme | PLOS One [journals.plos.org]

Troubleshooting & Optimization

Technical Support Center: H-Pro-His-Leu-OH Synthesis Optimization

Ticket ID: PHL-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering yield or purity issues with the synthesis of H-Pro-His-Leu-OH . While seemingly simple, this tripeptide presents a "perfect storm" of two competing side reactions: Histidine racemization and Diketopiperazine (DKP) formation .

Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail here because the intermediate dipeptide (H-His-Leu-Resin) is chemically unstable, and the Histidine residue is highly sensitive to base-catalyzed epimerization.

This guide replaces generic protocols with a High-Fidelity Synthesis Strategy designed to neutralize these specific threats.

Part 1: The Optimized Protocol (The "Fix")

Do not use standard Wang resin or HATU/DIEA coupling for this sequence. The following protocol is the self-validating system required for >95% purity.

Resin Selection: The Foundation

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin

-

Why: The bulky trityl group sterically hinders the nucleophilic attack required for DKP formation. Wang resin allows rapid DKP formation, cleaving the His-Leu dipeptide from the resin prematurely.

-

Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to minimize inter-chain aggregation, though less critical for a tripeptide.

Coupling Reagents: The "Base-Free" Approach

Recommendation: DIC (Diisopropylcarbodiimide) / Oxyma Pure [1]

-

Why: Traditional reagents like HATU require a tertiary base (DIEA/TEA). Bases abstract the

-proton of Histidine, causing racemization (L-His

Step-by-Step Workflow

| Step | Reagent/Condition | Critical Technical Note |

| 1. Leu Loading | Fmoc-Leu-OH (1.2 eq) + DIEA (4 eq) in DCM. | Do not use DMF here. DCM swells 2-CTC optimally for loading. Add MeOH after 1h to cap unreacted chlorides. |

| 2. Deprotection | 20% Piperidine in DMF (2 x 5 min). | Keep deprotection times short to minimize DKP risk on the dipeptide stage. |

| 3. His Coupling | Fmoc-His(Trt)-OH (3 eq) + DIC (3 eq) + Oxyma (3 eq). | Pre-activation: 2 min. Solvent: DMF. Time: 45-60 min. NO DIEA. |

| 4. Deprotection | 20% Piperidine in DMF. | Critical Danger Zone: The H-His-Leu-Resin intermediate is now exposed. Proceed immediately to Step 5. |

| 5. Pro Coupling | Fmoc-Pro-OH (3 eq) + DIC/Oxyma. | Perform this coupling rapidly. If automated, ensure no "wait time" after Step 4. |

| 6. Cleavage | TFA:TIS:H2O (95:2.5:2.5). | 2-CTC cleaves easily; 90 minutes is sufficient. |

Part 2: The "Why" – Mechanistic Deep Dive

To improve yield, you must understand the enemies destroying your product.

Threat 1: The DKP Sabotage

At the dipeptide stage (H-His-Leu-Resin), the free amine of Histidine can loop back and attack the carbonyl carbon anchoring Leucine to the resin. This cyclizes the peptide into a Diketopiperazine (DKP) and cleaves it from the resin before you add Proline.

Result: You lose peptide chains. Your final yield drops, and you see "missing sequence" impurities.

Figure 1: Mechanism of DKP formation leading to yield loss. Using 2-CTC resin sterically blocks the "Attack" step.

Threat 2: Histidine Racemization

Histidine is unique. The imidazole ring can act as an intramolecular base, facilitating the removal of the proton on the

Result: You get two peaks in HPLC (diastereomers) with identical mass. They are very hard to separate. Prevention:

-

Use Trityl (Trt) protection: The bulky Trt group on the imidazole nitrogen prevents this intramolecular catalysis.

-

Avoid Base: Using DIC/Oxyma (carbodiimide chemistry) avoids the excess base (DIEA) required by onium salts (HATU/HBTU).

Part 3: Troubleshooting & FAQs

Q1: My crude yield is very low, but the purity looks okay. Where did the peptide go? A: You likely suffered from DKP formation .

-

Diagnosis: Check your waste stream from the deprotection step of the second cycle. If you find cyclic His-Leu, that’s your culprit.

-

Fix: Switch to 2-CTC resin immediately. If you must use Wang resin, perform the coupling of Proline using a "double couple" protocol but with very short activation times to get the third amino acid on as fast as possible.

Q2: I see a "split peak" or a shoulder on my main HPLC peak. Mass spec is identical for both. A: This is Histidine Racemization (L-Pro-L-His-L-Leu vs. L-Pro-D-His-L-Leu).

-

Diagnosis: The D-His isomer usually elutes slightly earlier or later than the L-isomer.

-

Fix: Ensure you are using Fmoc-His(Trt)-OH . Switch your coupling cocktail to DIC/Oxyma . If you are already using this, lower the coupling temperature to 4°C or room temperature; never heat His couplings.

Q3: Can I use HBTU or HATU if I don't have DIC? A: Only with extreme caution. If you must use HATU:

-

Use exactly 1.0 equivalent of base (DIEA) relative to the amino acid. Do not use excess base.[2]

-

Use Collidine (TMP) instead of DIEA. Collidine is a weaker base and less likely to cause racemization while still activating the HATU.

Q4: The Proline coupling seems slow. Should I double couple? A: Proline is a secondary amine as a nucleophile, but here Proline is the incoming acid (Fmoc-Pro-OH) reacting with the primary amine of Histidine. This coupling should actually be quite fast. If it is slow, it suggests aggregation.[3]

-

Fix: Use a "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 to improve solvation. However, for a tripeptide, aggregation is rarely the root cause; check your reagent quality.

Part 4: Synthesis Workflow Visualization

Figure 2: Optimized SPPS Workflow for H-Pro-His-Leu-OH emphasizing critical control points.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed analysis of Trityl protection for Histidine to prevent racemization).

-

Gisin, B.F., & Merrifield, R.B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. (Foundational paper on DKP formation mechanisms).

-

Steinauer, R., et al. (1989). Racemization of Histidine in Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. (Comparison of coupling reagents and their effect on His chirality).

-

Merck/Novabiochem. Novabiochem® Peptide Synthesis Guide. (Industry standard protocols for 2-CTC resin usage and DIC/Oxyma coupling).

Sources

Technical Support Center: Pro-His-Leu (PHL) Peptide Purification

Senior Application Scientist Desk Subject: Troubleshooting retention, stability, and purity challenges for the tripeptide Pro-His-Leu.

Introduction: The PHL Paradox

The tripeptide Pro-His-Leu (PHL) presents a deceptive challenge. While structurally simple, its purification is complicated by a "perfect storm" of physicochemical properties: the N-terminal Proline’s susceptibility to cyclization, Histidine’s pH-dependent charge shifting, and the overall hydrophilicity of the sequence.

This guide moves beyond standard protocols to address the causality of common failures. We treat the purification not just as a separation problem, but as a kinetic race against degradation.

Quick Reference: Physicochemical Profile

| Property | Value / Characteristic | Impact on Purification |

| Sequence | Pro-His-Leu (P-H-L) | N-term Proline drives instability (DKP formation). |

| Hydrophobicity | Low (Hydrophilic) | Poor retention on standard C18 columns. |

| Isoelectric Point (pI) | ~7.6 | Net charge changes drastically between pH 3 and 8. |

| UV Absorbance | Weak (214 nm only) | No Trp/Tyr/Phe; requires high-purity solvents to avoid baseline noise. |

| Critical Liability | Diketopiperazine (DKP) | Spontaneous cyclization of Pro-His, cleaving the peptide. |

Module 1: The "Ghost Peak" (Retention Issues)

User Complaint: "I injected the crude peptide onto my C18 column, but I see no peak, or it elutes in the void volume."